molecular formula C20H17NO4 B3026500 3,5-Bis(benzyloxy)picolinic acid CAS No. 1000025-93-3

3,5-Bis(benzyloxy)picolinic acid

Cat. No.: B3026500
CAS No.: 1000025-93-3
M. Wt: 335.4
InChI Key: OEJYKWLDGWAOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(benzyloxy)picolinic acid is a chemical compound with the molecular formula C20H17NO4 and a molecular weight of 335.36 g/mol It is a derivative of picolinic acid, featuring two benzyloxy groups attached to the 3rd and 5th positions of the pyridine ring

Scientific Research Applications

3,5-Bis(benzyloxy)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of ligands for coordination chemistry.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed. Precautionary measures include avoiding eye contact and wearing protective gloves .

Mechanism of Action

Target of Action

The primary target of 3,5-Bis(benzyloxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are a class of proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Mode of Action

This compound interacts with its target, the ZFPs, by binding to them . This binding changes the structures of the ZFPs and disrupts their ability to bind zinc, thereby inhibiting their function . This interaction leads to changes in the biological processes that ZFPs are involved in .

Biochemical Pathways

Given that zfps are involved in a wide range of biological processes, it can be inferred that the compound’s action could potentially affect various pathways related to dna recognition, rna packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific ZFPs it interacts with and the biological processes these ZFPs are involved in . By inhibiting the function of ZFPs, the compound could potentially affect a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.

Preparation Methods

The synthesis of 3,5-Bis(benzyloxy)picolinic acid typically involves the reaction of picolinic acid with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the picolinic acid, followed by the addition of benzyl chloride to introduce the benzyloxy groups . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

3,5-Bis(benzyloxy)picolinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted picolinic acid derivatives.

Comparison with Similar Compounds

3,5-Bis(benzyloxy)picolinic acid can be compared with other picolinic acid derivatives, such as:

    3,5-Dimethoxypicolinic acid: Similar in structure but with methoxy groups instead of benzyloxy groups, leading to different chemical properties and reactivity.

    3,5-Dihydroxypicolinic acid: Features hydroxyl groups, making it more hydrophilic and reactive towards certain chemical reactions.

    3,5-Dichloropicolinic acid:

The uniqueness of this compound lies in its benzyloxy groups, which provide specific steric and electronic effects that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3,5-bis(phenylmethoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-20(23)19-18(25-14-16-9-5-2-6-10-16)11-17(12-21-19)24-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYKWLDGWAOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)C(=O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705391
Record name 3,5-Bis(benzyloxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000025-93-3
Record name 3,5-Bis(benzyloxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-bis-benzyloxy-pyridine-2-carbonitrile, 1, (26.0 g, 82.3 mmol) in MeOH (217 mL) is added 30% w/v sodium hydroxide (320 mL) and the reaction mixture is refluxed for 16 hours. The solvent is removed under reduced pressure and the resulting suspension is acidified with conc. HCl until the pH is between 1 and 2. The precipitate that results is collected by filtration, washed with H2O (10 mL) and dried overnight in a vacuum oven to afford 30 g (quantitative) of the desired product as the hydrochloride salt. 1H NMR (250 MHz, DMSO-d6) δ ppm 8.02 (1H, d, J=2.4 Hz), 7.29-7.53 (11H, m), 5.96 (1H, br s), 5.28 (4H, s). HPLC-MS: m/z 336 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
217 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(benzyloxy)picolinic acid
Reactant of Route 2
3,5-Bis(benzyloxy)picolinic acid
Reactant of Route 3
Reactant of Route 3
3,5-Bis(benzyloxy)picolinic acid
Reactant of Route 4
3,5-Bis(benzyloxy)picolinic acid
Reactant of Route 5
3,5-Bis(benzyloxy)picolinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Bis(benzyloxy)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.